4-bromo-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
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Overview
Description
4-bromo-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is a complex organic compound that features a bromine atom, a phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide typically involves multiple steps. One common approach is the formation of the oxadiazole ring through the reaction of an amidoxime with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions . The cyclohexyl group can be introduced via a Friedel-Crafts acylation reaction, followed by bromination of the benzamide moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The phenyl and oxadiazole groups can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antiviral, or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
- 4-bromo-N-[1-(3-(2-bromo-phenyl)thioureido)-2,2,2-trichloro-ethyl]benzamide
Uniqueness
4-bromo-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from other benzamide derivatives and enhances its potential for various applications in research and industry .
Properties
Molecular Formula |
C21H20BrN3O2 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
4-bromo-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide |
InChI |
InChI=1S/C21H20BrN3O2/c22-17-11-9-16(10-12-17)19(26)24-21(13-5-2-6-14-21)20-23-18(25-27-20)15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2,(H,24,26) |
InChI Key |
GOZAUPMPGAGVFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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